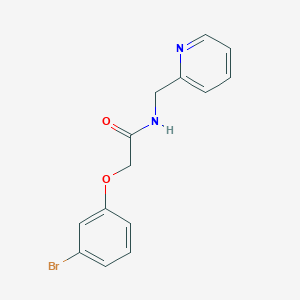
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用機序
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide acts as an antagonist for the adenosine A2A receptor, preventing the binding of adenosine and other agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor.
Biochemical and Physiological Effects
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cAMP production and the modulation of neurotransmitter release. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
実験室実験の利点と制限
One advantage of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor. However, one limitation of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the adenosine A2A receptor. Additionally, the synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide can be complex and time-consuming, which may limit its use in some research applications.
将来の方向性
There are several future directions for the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in scientific research. One direction is the development of novel compounds based on the structure of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide with improved affinity and selectivity for the adenosine A2A receptor. Another direction is the study of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide and related compounds, particularly in the treatment of neurological disorders. Additionally, the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in combination with other compounds may provide new insights into the mechanisms of GPCR signaling and drug development.
合成法
The synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 3-bromoanisole with 2-pyridinemethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to yield 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide. This method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the development of new drugs. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to bind to the adenosine A2A receptor, a GPCR that is involved in various physiological processes, including inflammation, cardiovascular function, and neuroprotection. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQHRJYLVBHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)
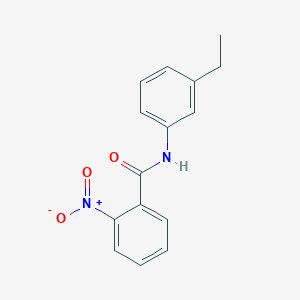

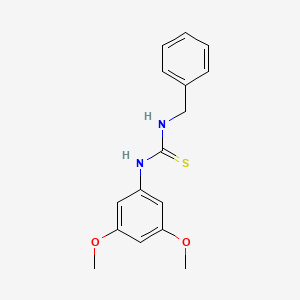
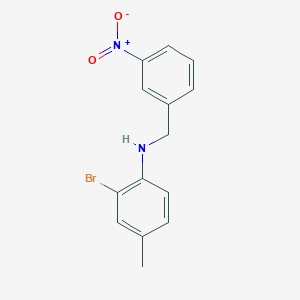


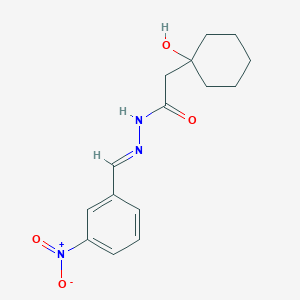
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)